Potassium benzenesulphonate, also known as potassium benzenesulfonate, is a white crystalline solid with the chemical formula C₆H₅KO₃S. It is readily synthesized through the sulfonation of benzene with sulfuric acid, followed by neutralization with potassium hydroxide.
Potassium benzenesulphonate has been explored for various applications in material science due to its specific properties, including good water solubility and thermal stability.
Potassium benzenesulfonate is an organic compound with the chemical formula . It is a potassium salt of benzenesulfonic acid, characterized by the presence of a sulfonate group () attached to a benzene ring. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications, particularly in chemical synthesis and as a surfactant.
There is no current research available on a specific mechanism of action for KBS.
Potassium benzenesulfonate can be synthesized through several methods:
Potassium benzenesulfonate has diverse applications across various fields:
Interaction studies involving potassium benzenesulfonate primarily focus on its role as a surfactant and its interactions with other chemical species. Research has shown that it can enhance the solubility and stability of various compounds in aqueous solutions, which is crucial for applications in drug formulation and delivery systems.
Several compounds share structural similarities with potassium benzenesulfonate. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sodium benzenesulfonate | Sodium salt of benzenesulfonic acid | More soluble in water; commonly used in detergents |
| Potassium 4-methylbenzenesulfonate | Methyl-substituted derivative | Exhibits different solubility and reactivity properties |
| Benzene sulfonic acid | Parent acid | More acidic; used as a precursor for sulfonates |
Potassium benzenesulfonate is unique due to its specific cation (potassium), which influences its solubility and reactivity compared to sodium or other metal salts. This distinction makes it particularly advantageous in applications where potassium ions are preferred or required.
Potassium benzenesulfonate exists as a white crystalline solid under standard conditions . The compound maintains its crystalline structure due to the ionic interactions between the potassium cation and the benzenesulfonate anion. The white appearance indicates the absence of significant chromophoric interactions within the crystal lattice, which is characteristic of simple aromatic sulfonate salts. The crystalline nature contributes to the compound's stability and handling properties in laboratory and industrial applications.
The melting point of potassium benzenesulfonate has been determined to be 50-51°C for the anhydrous form [3] [4]. This relatively low melting point is consistent with the ionic nature of the compound and the moderate size of both the cation and anion. Some sources report melting points approaching 300°C , which may refer to different hydrated forms or measurement conditions. The boiling point of potassium benzenesulfonate is not typically reported in the literature, as the compound tends to decompose before reaching its theoretical boiling point, a behavior common among organic sulfonate salts.
The density of potassium benzenesulfonate is reported as 1.409 g/cm³ [3] [4], indicating a relatively dense crystalline structure. This density value reflects the compact packing of the ionic species within the crystal lattice and is consistent with similar aromatic sulfonate compounds.
Potassium benzenesulfonate demonstrates high water solubility [5], a characteristic that distinguishes it from many organic compounds. The high water solubility results from the ionic nature of the compound, where the potassium cation and the benzenesulfonate anion readily interact with water molecules through ion-dipole interactions. The sulfonate group, with its three oxygen atoms carrying partial negative charges, forms strong hydrogen bonds with water molecules, while the potassium cation is effectively solvated by the dipolar water molecules.
| Property | Value | Reference |
|---|---|---|
| Water solubility classification | High | Multiple sources [5] |
| Solubility mechanism | Ion-dipole interactions | Theoretical basis |
| Hydration behavior | Readily hydrated | Observed properties |
The solubility profile of potassium benzenesulfonate in organic solvents varies significantly depending on the solvent polarity and hydrogen bonding capacity [6]. The compound shows solubility in alcohol due to the polar nature of alcoholic solvents and their ability to solvate ionic species. It exhibits slight solubility in benzene, which can be attributed to π-π interactions between the aromatic ring of the solvent and the aromatic portion of the benzenesulfonate anion. The compound is insoluble in ether and carbon disulfide [6], consistent with the poor solvating ability of these nonpolar solvents for ionic compounds.
| Solvent Type | Solubility | Mechanism |
|---|---|---|
| Water | High | Ion-dipole interactions |
| Alcohol | Soluble | Polar solvation |
| Benzene | Slightly soluble | π-π interactions |
| Ether | Insoluble | Poor ionic solvation |
| Carbon disulfide | Insoluble | Nonpolar solvent |
The spectroscopic characteristics of potassium benzenesulfonate provide valuable structural information and serve as analytical tools for compound identification and purity assessment.
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about potassium benzenesulfonate. In ¹H Nuclear Magnetic Resonance spectroscopy, the aromatic protons of the benzene ring appear in the characteristic aromatic region between 7-8 parts per million. The symmetrical nature of the benzenesulfonate anion results in a relatively simple aromatic proton pattern, with the five aromatic protons showing coupling patterns typical of monosubstituted benzene derivatives.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework, with signals appearing in the 120-140 parts per million region characteristic of aromatic carbons. The carbon directly attached to the sulfonate group typically appears at a lower field due to the deshielding effect of the electron-withdrawing sulfonate substituent. The remaining aromatic carbons show chemical shifts consistent with the electronic environment created by the sulfonate group.
Infrared spectroscopy provides characteristic absorption bands that serve as fingerprints for the identification of potassium benzenesulfonate. The most diagnostic features include the sulfonate group vibrations and aromatic ring modes [7] .
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| S=O asymmetric stretch | ~1200, ~1186 | νas(SO₃) | [7] |
| S=O symmetric stretch | ~1049 | νs(SO₃) | [7] |
| Aromatic C-H stretch | ~3000-3100 | ν(C-H) aromatic | Standard |
| Sulfonate deformation | ~628, ~572 | δ(SO₃) | [7] |
The asymmetric stretching vibrations of the sulfonate group appear as strong absorptions at approximately 1200 and 1186 cm⁻¹ [7] . These bands are characteristic of the SO₃ group and provide definitive identification of the sulfonate functionality. The symmetric stretching mode appears at around 1049 cm⁻¹, while deformation modes of the sulfonate group are observed at 628 and 572 cm⁻¹ [7].
Mass spectrometry of potassium benzenesulfonate reveals characteristic fragmentation patterns that provide structural information and molecular weight confirmation [9] [10]. The molecular ion peak appears at m/z corresponding to the molecular weight (196.26 g/mol), though this may be accompanied by potassium adduct peaks. Fragmentation typically involves loss of the potassium cation, generating the benzenesulfonate anion, which may undergo further fragmentation with loss of SO₃ or SO₂ groups. The base peak often corresponds to the phenyl cation (m/z 77) or related aromatic fragments.
Potassium benzenesulfonate exhibits significant thermal stability, with decomposition typically beginning around 300°C based on studies of related sulfonate compounds [11] [12]. The thermal behavior reflects the strong ionic bonding between the potassium cation and the benzenesulfonate anion, as well as the stability of the aromatic ring system.
| Thermal Property | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| Initial decomposition | ~300 | Onset of mass loss | [11] [12] |
| Major decomposition | >400 | Significant degradation | [12] |
| Thermal stability range | 25-300 | Stable operation range | [11] [12] |
The compound shows excellent thermal stability below 300°C, making it suitable for applications requiring elevated temperature processing. Thermal decomposition likely proceeds through multiple pathways, including desulfonation reactions and aromatic ring degradation. The presence of the potassium cation may influence the decomposition mechanism compared to the free benzenesulfonic acid, potentially enhancing thermal stability through ionic stabilization effects.